H-Phe-Ile-OH

Catalog No.
S760181
CAS No.
22951-94-6
M.F
C15H22N2O3
M. Wt
278.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Phe-Ile-OH

CAS Number

22951-94-6

Product Name

H-Phe-Ile-OH

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1

InChI Key

JWBLQDDHSDGEGR-DRZSPHRISA-N

SMILES

Array

Synonyms

L-Phenylalanyl-L-isoleucine, L-phenylalanyl-L-leucine, Phe-Leu, phenylalanylleucine

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

The exact mass of the compound Phe-Ile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein Structure and Function:

Phe-Ile, or Phenylalanine-Isoleucine, is a dipeptide (a molecule formed by linking two amino acids) found in various proteins. Its specific properties, including its hydrophobic side chains, can contribute to protein structure and function in several ways:

  • Protein folding: Phe-Ile's hydrophobic side chains often cluster within the interior of proteins, away from water, contributing to the overall folding pattern and stability .
  • Protein-protein interactions: Phe-Ile residues can be involved in specific interactions between different protein molecules, influencing their assembly and function .
  • Enzyme activity: In some enzymes, Phe-Ile sequences might be present near the active site, potentially influencing substrate binding and catalytic activity .

Peptide-Based Therapeutics:

Phe-Ile can be a building block for short peptide sequences with potential therapeutic applications. Researchers are exploring the use of these peptides in various areas:

  • Antimicrobial peptides: Certain Phe-Ile-containing peptides have shown antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungals .
  • Drug delivery systems: Phe-Ile sequences can be incorporated into drug delivery systems to improve drug targeting and efficacy .

Research Tools:

Phe-Ile can be a valuable tool in various research applications:

  • Protein interaction studies: Synthetic peptides containing Phe-Ile can be used to probe protein-protein interactions, helping researchers understand protein function and signaling pathways .
  • Model systems: Phe-Ile-containing peptides can be used as model systems for studying protein folding, aggregation, and other biophysical processes .

H-Phe-Ile-OH is a dipeptide formed from the amino acids phenylalanine and isoleucine. The structure of this compound includes a phenyl group attached to an isoleucine side chain, contributing to its unique properties. Its molecular formula is C13H18N2O3, and it has a molar mass of approximately 250.29 g/mol. The presence of the aromatic phenyl group allows for intriguing interactions in biological systems, particularly in protein folding and stability.

  • Protein Folding: By investigating how Phe-Ile folds, scientists can gain insights into the complex process of protein folding in living organisms [].
  • Peptide-Protein Interactions: Phe-Ile can be used to study how short peptides interact with other proteins, which is crucial for understanding cellular signaling pathways.
  • Drug Design: By modifying the structure of Phe-Ile, researchers can develop new drugs that target specific protein-protein interactions.
Typical of peptides:

  • Hydrolysis: Under acidic or basic conditions, H-Phe-Ile-OH can hydrolyze into its constituent amino acids.
  • Amidation: The carboxylic acid group can react with amines to form amides, which are important in drug design.
  • Peptide Bond Formation: H-Phe-Ile-OH can be used as a building block in the synthesis of larger peptides through condensation reactions.

These reactions are fundamental for modifying the peptide for specific applications or studying its properties in biochemical contexts .

H-Phe-Ile-OH exhibits several biological activities:

  • Antioxidant Properties: Compounds with phenylalanine residues are known to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Neurotransmitter Precursor: Phenylalanine is a precursor to neurotransmitters such as dopamine, which plays a crucial role in mood regulation and cognitive functions.
  • Self-Assembly: This dipeptide can participate in self-assembly processes, forming nanostructures that have potential applications in drug delivery systems and materials science .

Several methods exist for synthesizing H-Phe-Ile-OH:

  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a solid support, followed by deprotection steps. This technique allows for high yields and purity.
  • Liquid-Phase Synthesis: Involves the reaction of protected amino acids in solution with coupling agents like Dicyclohexylcarbodiimide (DCC) to form the peptide bond.
  • Enzymatic Synthesis: Utilizing proteases or transaminases can facilitate the formation of H-Phe-Ile-OH under mild conditions, providing an environmentally friendly alternative .

H-Phe-Ile-OH has various applications:

  • Pharmaceuticals: It is studied for its potential therapeutic effects, including neuroprotective roles due to its antioxidant properties.
  • Biotechnology: Used in peptide libraries for drug discovery and development.
  • Nutraceuticals: Its role as an essential amino acid makes it valuable in dietary supplements aimed at improving health and wellness.

Research on H-Phe-Ile-OH has revealed several interaction dynamics:

  • Protein Interactions: It interacts with proteins via hydrophobic interactions due to the presence of the phenyl group, influencing protein folding and stability.
  • Molecular Recognition: Studies have shown that H-Phe-Ile-OH can serve as a recognition element in biosensors due to its specific binding capabilities with certain receptors .

Several compounds share structural similarities with H-Phe-Ile-OH. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
H-Phe-Phe-OHTwo phenylalanine residuesStrong self-assembling properties due to π-π stacking interactions
H-Leu-Ile-OHLeucine and isoleucineExhibits different hydrophobic properties affecting solubility
H-Tyr-Ile-OHTyrosine and isoleucineContains a hydroxyl group that enhances hydrogen bonding capabilities
H-Ala-Ile-OHAlanine and isoleucineSmaller side chain leads to different conformational flexibility

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

278.16304257 Da

Monoisotopic Mass

278.16304257 Da

Heavy Atom Count

20

Sequence

FI

Wikipedia

Phe-Ile

Dates

Last modified: 08-15-2023

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